N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide
Description
N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzotriazole core, a piperidine ring, and an ethylsulfonyl group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-2-23(21,22)19-7-5-11(6-8-19)15-14(20)10-3-4-12-13(9-10)17-18-16-12/h3-4,9,11H,2,5-8H2,1H3,(H,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODRENWHPUTNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method is the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzotriazole is reacted with 1-ethylsulfonylpiperidine under basic conditions. The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzotriazole ring can be reduced under specific conditions to form dihydrobenzotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, making it useful in coordination chemistry. The piperidine ring and ethylsulfonyl group contribute to its ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide
- N-(1-methylsulfonylpiperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine
Uniqueness
N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
